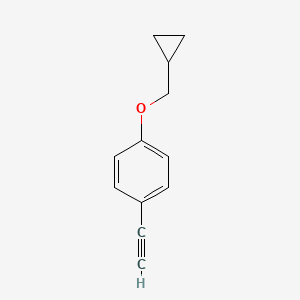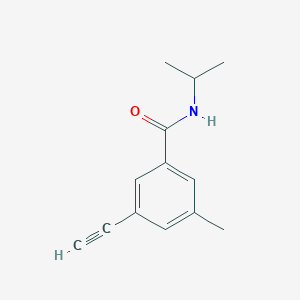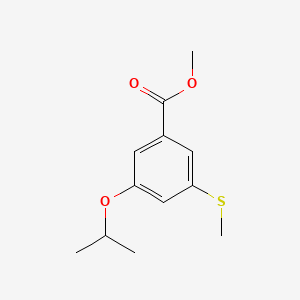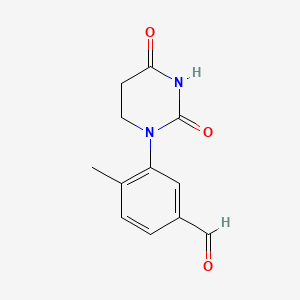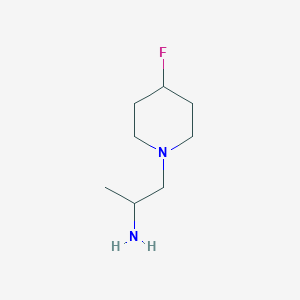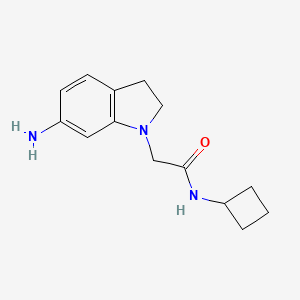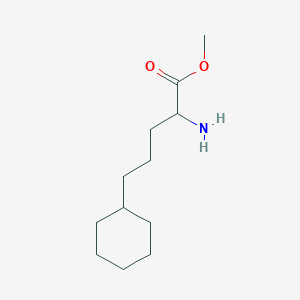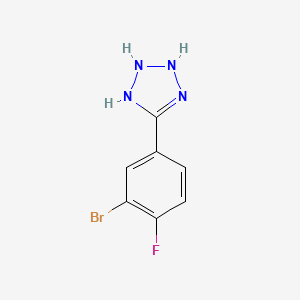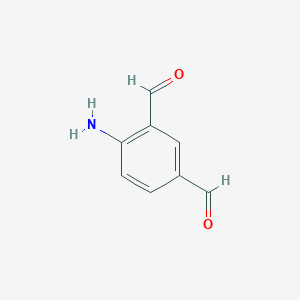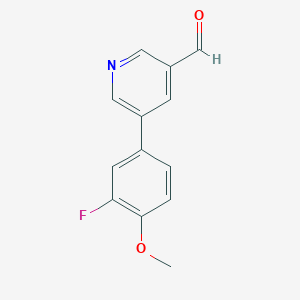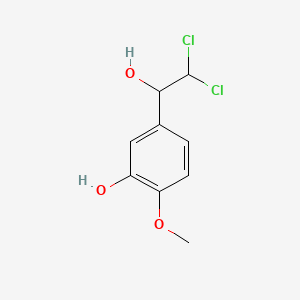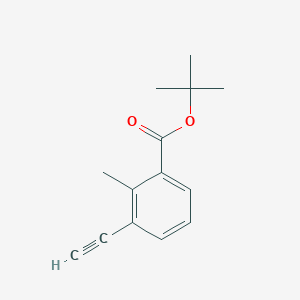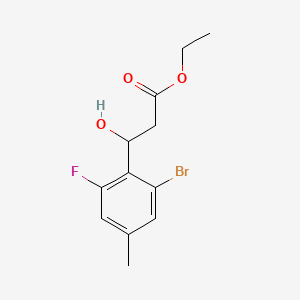
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the preparation of 2-bromo-6-fluoro-4-methylbenzoic acid. This intermediate is then esterified with ethanol to form ethyl 2-bromo-6-fluoro-4-methylbenzoate. The final step involves the addition of a hydroxypropanoate group through a reaction with a suitable reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
科学的研究の応用
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
Ethyl 2-bromo-6-fluoro-4-methylbenzoate: Shares a similar structure but lacks the hydroxypropanoate group.
(2-bromo-6-fluoro-4-methylphenyl)(phenyl)methanone: Contains a phenyl group instead of the hydroxypropanoate group.
(2-bromo-6-fluoro-4-methylphenyl)triethylsilane: Contains a triethylsilane group instead of the hydroxypropanoate group.
Uniqueness
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the hydroxypropanoate group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications.
特性
分子式 |
C12H14BrFO3 |
|---|---|
分子量 |
305.14 g/mol |
IUPAC名 |
ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14BrFO3/c1-3-17-11(16)6-10(15)12-8(13)4-7(2)5-9(12)14/h4-5,10,15H,3,6H2,1-2H3 |
InChIキー |
USKFGYKNXODMIM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1Br)C)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


